2-Methylbutyl 3-methylbutenoate
Overview
Description
It is characterized by a fruity, herbaceous odor and is commonly found in various natural sources such as tomatoes, peppermint, cheddar cheese, and whiskey . This compound is used in the flavor and fragrance industry due to its pleasant aroma and taste.
Preparation Methods
2-Methylbutyl 3-methylbutenoate can be synthesized through the direct esterification of 2-methylbutanol with isovaleric acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
2-Methylbutyl 3-methylbutenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the ester can yield the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylbutanol and isovaleric acid.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Scientific Research Applications
2-Methylbutyl 3-methylbutenoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.
Biology: The compound’s presence in natural sources makes it a subject of study in food science and flavor chemistry.
Medicine: Research into its potential therapeutic properties and its role in metabolic pathways is ongoing.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and herbaceous notes to products.
Mechanism of Action
The mechanism of action of 2-Methylbutyl 3-methylbutenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
2-Methylbutyl 3-methylbutenoate can be compared with other esters such as:
Methyl butyrate: Known for its pineapple-like odor, methyl butyrate is used in flavorings and perfumes.
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues, ethyl acetate has a sweet, fruity smell.
Isoamyl acetate: Often referred to as banana oil, isoamyl acetate is used in the flavor industry for its strong banana-like aroma.
The uniqueness of this compound lies in its specific combination of fruity and herbaceous notes, making it a valuable compound in the flavor and fragrance industry.
Properties
CAS No. |
97890-13-6 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylbutyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3 |
InChI Key |
CEVOEEDUEYZGMY-UHFFFAOYSA-N |
SMILES |
CCC(C)COC(=O)C=C(C)C |
Canonical SMILES |
CCC(C)COC(=O)C=C(C)C |
density |
0.881-0.891 |
Key on ui other cas no. |
97890-13-6 |
physical_description |
Colourless liquid; Floral fruity aroma |
Pictograms |
Irritant |
solubility |
Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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